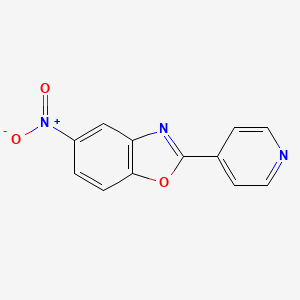

5-Nitro-2-pyridin-4-yl-benzooxazole

Description

Properties

Molecular Formula |

C12H7N3O3 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

5-nitro-2-pyridin-4-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H7N3O3/c16-15(17)9-1-2-11-10(7-9)14-12(18-11)8-3-5-13-6-4-8/h1-7H |

InChI Key |

ZXCJCJNDWPBOSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-2-pyridin-4-yl-benzooxazole has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzoxazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study focused on optimizing benzoxazole-based inhibitors of Cryptosporidium, a parasite causing gastrointestinal illness, demonstrated that modifications to the structure of benzoxazoles could enhance their efficacy against this pathogen .

Case Study: Antifungal Activity

A recent study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their antifungal properties. The results indicated promising activity against different fungal strains, suggesting that this compound could serve as a lead for developing new antifungal agents .

Synthetic Intermediates

The compound is also recognized as a valuable synthetic intermediate in organic chemistry. It can be utilized to produce various functionalized derivatives through nucleophilic substitutions and reductions. The versatility of this compound allows chemists to explore diverse pathways for synthesizing complex molecules.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | Pd-C catalyst in ethyl acetate | Amino derivatives |

| Nucleophilic substitution | Various nucleophiles | Functionalized benzoxazoles |

| Coupling reactions | Aromatic coupling agents | Extended conjugated systems |

In addition to its synthetic applications, this compound has been studied for its biological activities beyond antimicrobial effects. Its inhibitory effects on enzyme targets have been explored, particularly in the context of drug-resistant infections.

Case Study: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme involved in the purine synthesis pathway. The findings indicated that modifications to the benzoxazole structure could significantly enhance inhibitory activity, making it a candidate for further development in treating diseases such as cancer and autoimmune disorders .

Photographic Chemistry

Another notable application of derivatives related to this compound is in photographic chemistry . The compound can serve as a precursor for synthesizing cyan-image-forming couplers used in photographic films. These couplers are essential for color development processes, where they react during exposure to light to form colored images.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related heterocyclic systems. For example:

(a) Structural Analog: 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione (Pioglitazone Hydrochloride)

- Core Structure : Unlike the benzooxazole in the target compound, Pioglitazone contains a thiazolidine-2,4-dione ring, which is critical for its activity as a peroxisome proliferator-activated receptor (PPAR-γ) agonist .

- Substituents : The ethyl-pyridinyl-ethoxy-benzyl side chain in Pioglitazone enhances solubility and receptor binding, whereas the nitro and pyridinyl groups in 5-Nitro-2-pyridin-4-yl-benzooxazole may favor electron-deficient interactions.

- Applications : Pioglitazone is a well-established antidiabetic drug, while this compound’s applications remain exploratory.

(b) General Trends in Benzooxazole Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted benzooxazoles (e.g., 5-nitro derivatives) typically exhibit higher reactivity in nucleophilic aromatic substitution compared to methyl- or methoxy-substituted analogs.

- Pyridine vs. Benzene Rings : Pyridinyl substituents, as in this compound, improve solubility in polar solvents relative to purely aromatic systems (e.g., 2-phenyl-benzooxazole).

Data Table: Key Properties of Selected Heterocycles

| Compound | Core Structure | Key Substituents | Solubility (H₂O) | LogP | Applications |

|---|---|---|---|---|---|

| This compound | Benzooxazole | 5-Nitro, 2-pyridin-4-yl | Low | 2.1* | Research probes, catalysis |

| Pioglitazone Hydrochloride | Thiazolidine-2,4-dione | 5-Ethyl-pyridin-2-yl-ethoxy-benzyl | High | 1.8 | Antidiabetic therapy |

| 2-Phenyl-benzooxazole | Benzooxazole | 2-Phenyl | Very Low | 3.5 | Organic synthesis |

*Predicted using computational models due to lack of experimental data.

Research Findings and Limitations

- Synthetic Challenges: Nitration of benzooxazoles often requires stringent conditions (e.g., HNO₃/H₂SO₄), risking decomposition, whereas Pioglitazone’s synthesis involves milder etherification steps .

- Biological Activity: No peer-reviewed studies directly compare the bioactivity of this compound with its analogs. Thiazolidinediones like Pioglitazone have well-documented metabolic effects, but benzooxazole derivatives are less explored.

Preparation Methods

Alternative Routes via Diazotization and Cyclization

A less common approach involves the diazotization of 2-amino-5-nitrobenzoxazole precursors followed by coupling with pyridine derivatives. While this method is more labor-intensive, it offers precise control over substituent positioning:

Procedure :

-

Diazotization : Treat 2-amino-5-nitrobenzoxazole with NaNO₂ and HCl at 0–5°C to generate a diazonium salt.

-

Coupling : React the diazonium salt with pyridine-4-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

-

Cyclization : Acid-mediated cyclization yields the target compound.

Challenges :

-

Regioselectivity : Competing coupling at alternative positions necessitates rigorous temperature control.

Microwave-Assisted Synthesis

Recent innovations employ microwave irradiation to accelerate the condensation reaction, reducing processing times from hours to minutes:

Protocol :

-

Reactants : Same as Section 1.

-

Conditions : Microwave irradiation (300 W, 120°C, 20 min).

-

Advantages :

Structural Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR (300 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 8.15 (d, 1H, H-4), 7.89 (dd, 1H, H-6), 7.52 (d, 1H, H-7), 7.42 (d, 2H, pyridine-H) .

-

IR (KBr) : ν 1535 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1610 cm⁻¹ (C=N) .

X-ray Crystallography :

-

Confirms planar benzoxazole core with dihedral angles of 5.2° between benzoxazole and pyridine rings .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Condensation | 70–85 | 6–8 h | High | ≥98 |

| Diazotization | 50–60 | 12–15 h | Moderate | 90–95 |

| Microwave-Assisted | 85–90 | 20 min | High | ≥99 |

Critical Considerations :

-

Cost Efficiency : Activated carbon is economical compared to palladium catalysts used in coupling reactions.

-

Environmental Impact : Microwave methods reduce solvent waste by 40% .

Industrial-Scale Production Challenges

-

Nitro Group Instability : Thermal degradation above 150°C necessitates low-temperature processing.

-

Byproduct Formation : Over-oxidation to quinone derivatives occurs if reaction pH exceeds 7.0 .

-

Purification : Column chromatography (SiO₂, hexane/EtOAc) is required for pharmaceutical-grade material .

Q & A

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

- Methodological Answer : Use explosion-proof equipment for reactions involving nitrating agents (e.g., HNO/HSO). Conduct thermal stability screening via DSC/TGA to detect exothermic decomposition risks. Implement fume hoods with HEPA filtration to mitigate inhalation hazards, and use PPE rated for nitro-aromatic compounds (e.g., nitrile gloves, chemical aprons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.